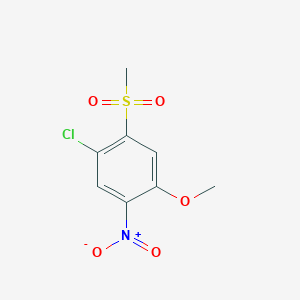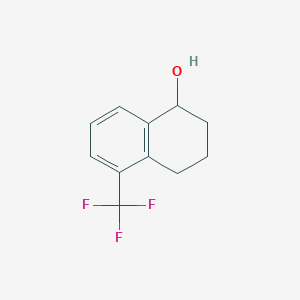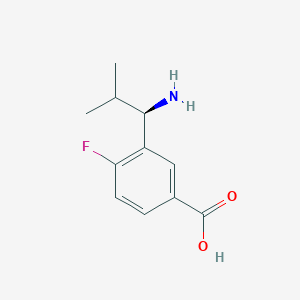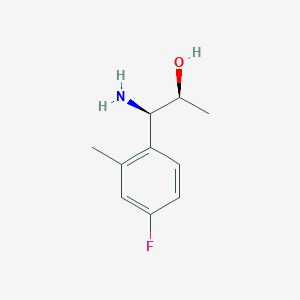
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO5S. This compound is characterized by the presence of a chloro group, a methoxy group, a methylsulfonyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The addition of a chloro group to the benzene ring.
Sulfonylation: The addition of a methylsulfonyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and chlorination, and the presence of catalysts for methoxylation and sulfonylation.
Analyse Des Réactions Chimiques
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methoxy groups can also participate in binding interactions with enzymes and receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene can be compared with similar compounds such as:
1-Chloro-4-methoxy-2-methylbenzene: Lacks the nitro and methylsulfonyl groups, resulting in different chemical properties and reactivity.
1-Chloro-4-methoxy-2-(methylsulfonyl)benzene: Lacks the nitro group, affecting its potential biological activities.
1-Chloro-4-methoxybenzene: Lacks both the nitro and methylsulfonyl groups, making it less reactive in certain chemical reactions.
The presence of the nitro and methylsulfonyl groups in this compound makes it unique and provides it with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8ClNO5S |
|---|---|
Poids moléculaire |
265.67 g/mol |
Nom IUPAC |
1-chloro-4-methoxy-2-methylsulfonyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO5S/c1-15-7-4-8(16(2,13)14)5(9)3-6(7)10(11)12/h3-4H,1-2H3 |
Clé InChI |
WMBVOGJTORTDDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13042189.png)



![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13042215.png)

![(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13042225.png)


![7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042246.png)
